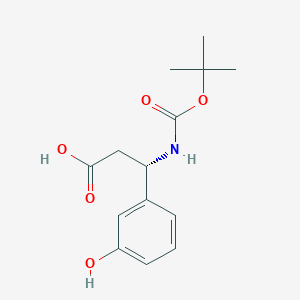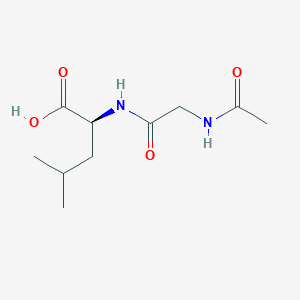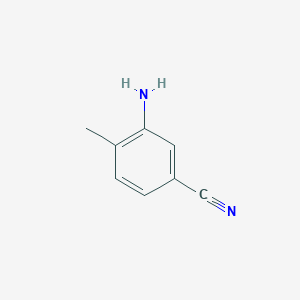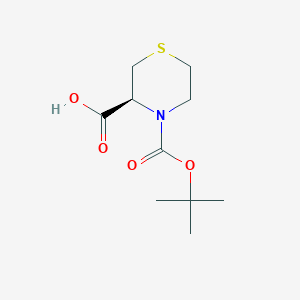
6-Chloropyridazine-3-thiol
描述
6-Chloropyridazine-3-thiol is an organic compound with the molecular formula C4H3ClN2S and a molecular weight of 146.60 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a thiol group at the 3rd position on the pyridazine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
The primary target of 6-Chloropyridazine-3-thiol is the enzyme ADP-thrombin . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
This compound interacts with its target by binding to the active site of ADP-thrombin . This binding blocks the conversion of ADP to thrombin, thereby inhibiting the enzyme’s activity . Additionally, this compound also inhibits the activation of factor V and factor VIII , further impacting the coagulation cascade .
Biochemical Pathways
The inhibition of ADP-thrombin and the coagulation factors disrupts the coagulation cascade, affecting downstream effects such as the formation of fibrin clots . This can have significant implications in conditions where clot formation is a concern, such as in thrombosis or stroke.
Pharmacokinetics
It has been shown to have a high affinity for human liver microsomes . It is metabolized by conjugation with glutathione or glucuronide . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of blood clot formation . By blocking the activity of key enzymes and factors in the coagulation cascade, this compound can potentially prevent the formation of harmful blood clots.
生化分析
Biochemical Properties
6-Chloropyridazine-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. It binds to the active site of the enzyme ADP-thrombin, thereby blocking the conversion of ADP to thrombin . This interaction prevents the activation of factor V and factor VIII, which are crucial for blood clotting . Additionally, this compound has a high affinity for human liver microsomes and is metabolized by conjugation with glutathione or glucuronide .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits platelet aggregation by binding to the active site of ADP-thrombin . This inhibition affects cell signaling pathways involved in blood clotting. Furthermore, this compound influences gene expression and cellular metabolism by interacting with reactive chlorine atoms found on proteins involved in blood clotting .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms mixed disulfide conjugates with thiol compounds, which are capable of exchanging thiols with glutathione to release the active metabolite . This process involves a cytochrome P450-mediated bioactivation mechanism, where the initial formation of a glutathionyl conjugate is followed by thiol-disulfide exchange with another glutathione molecule . This mechanism is responsible for the antiplatelet activity of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at temperatures between 2°C and 8°C . Over time, it undergoes degradation, which can affect its long-term impact on cellular function. In in vitro studies, this compound has shown potent inhibition of platelet aggregation, but its activity diminishes at low doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it does not exhibit significant antiplatelet activity . At higher doses, it effectively inhibits platelet aggregation and prevents blood clotting . Toxic or adverse effects have been observed at high doses, indicating a threshold for safe usage in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include conjugation with glutathione or glucuronide . This process is facilitated by enzymes such as cytochrome P450, which mediate the bioactivation of the compound . The formation of mixed disulfide conjugates with thiol compounds is a key aspect of its metabolic pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It has a high affinity for human liver microsomes, where it is metabolized . The compound’s localization and accumulation within cells are influenced by its binding interactions with reactive chlorine atoms on proteins .
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the endoplasmic reticulum and the inner cell-surface membrane region . Its activity and function are affected by its subcellular localization, which is directed by targeting signals and post-translational modifications . The compound’s mobilization to the cell surface is facilitated by actin polymerization .
准备方法
Synthetic Routes and Reaction Conditions
6-Chloropyridazine-3-thiol can be synthesized through a multi-step process involving the following stages :
Stage 1: 3,6-Dichloropyridazine is reacted with sodium hydrogensulfide in ethanol under reflux conditions for 1 hour.
Stage 2: The reaction mixture is then treated with sodium hydroxide in ethanol and water to adjust the pH to 9.
Stage 3: The final step involves the addition of hydrochloric acid to the mixture, resulting in the precipitation of this compound as a yellow solid.
The overall yield of this synthesis process is approximately 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
化学反应分析
Types of Reactions
6-Chloropyridazine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 6th position.
Oxidation Reactions: Products include disulfides.
Reduction Reactions: Products include thiolates.
科学研究应用
6-Chloropyridazine-3-thiol has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 3-Chloro-6-mercaptopyridazine
- 3-Chloro-6-hydrazinopyridazine
- 3-Chloro-6-phenoxypyridazine
Uniqueness
6-Chloropyridazine-3-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridazine ring . This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
3-chloro-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHEWLZYZQXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398431 | |
| Record name | 6-chloropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-78-7 | |
| Record name | 6-Chloro-3-pyridazinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)




![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)


